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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxychalcone Epoxide, Trans-(-)-, typically involves the epoxidation of 4’-methoxychalcone. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxychalcone Epoxide, Trans-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4’-Methoxychalcone Epoxide, Trans-(-)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4’-Methoxychalcone Epoxide, Trans-(-)-, involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxychalcone: The parent compound from which the epoxide is derived.
Chalcone Epoxide: A similar compound without the methoxy group.
Methoxychalcone Derivatives: Various derivatives with different substituents on the chalcone structure.
Uniqueness
4’-Methoxychalcone Epoxide, Trans-(-)-, is unique due to its specific stereochemistry and the presence of both the methoxy group and the epoxide ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1 |
InChI Key |
GAMOPGGZIQWBEM-CVEARBPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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